molecular formula C26H25FN2 B10922588 3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole

3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole

Cat. No.: B10922588
M. Wt: 384.5 g/mol
InChI Key: AXDYZODCZZAIGV-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its unique substitution pattern, which includes two 3,4-dimethylphenyl groups and a 2-fluorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include:

  • Solvents: Ethanol, methanol, or acetonitrile
  • Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
  • Temperature: Reflux conditions or room temperature, depending on the reactivity of the starting materials

Industrial Production Methods

Industrial production methods for such compounds may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings or the pyrazole ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce reduced pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties

    Medicine: Explored as a potential drug candidate for various therapeutic applications

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
  • 3,5-bis(4-methylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole
  • 3,5-bis(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1H-pyrazole

Uniqueness

3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. The presence of the 2-fluorobenzyl group, in particular, may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C26H25FN2

Molecular Weight

384.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]pyrazole

InChI

InChI=1S/C26H25FN2/c1-17-9-11-21(13-19(17)3)25-15-26(22-12-10-18(2)20(4)14-22)29(28-25)16-23-7-5-6-8-24(23)27/h5-15H,16H2,1-4H3

InChI Key

AXDYZODCZZAIGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2CC3=CC=CC=C3F)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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